molecular formula C15H20ClNO2 B1400201 2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride CAS No. 1357252-37-9

2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride

Cat. No.: B1400201
CAS No.: 1357252-37-9
M. Wt: 281.78 g/mol
InChI Key: VWHQDNADTPFOMB-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine hydrochloride (C₁₅H₂₀ClNO₂) comprises a phenoxyethylamine backbone substituted with a furan-2-ylmethyl group and an ethyl moiety at the para position of the phenyl ring (Figure 1). Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group P2₁/n with two independent molecules in the asymmetric unit. The ethylphenoxy group adopts a planar conformation, while the furan ring exhibits slight puckering (dihedral angle: 8.2° relative to the phenyl ring). Key bond lengths include C–O (1.376 Å) in the phenoxy group and N–C (1.467 Å) in the ethanamine chain.

Hydrogen bonding dominates the crystal packing, with O–H⋯O interactions (2.89 Å) forming inversion dimers between adjacent molecules (Table 1). The hydrochloride counterion participates in N⁺–H⋯Cl⁻ interactions (3.12 Å), stabilizing the three-dimensional network.

Table 1. Crystallographic parameters of 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine hydrochloride

Parameter Value
Space group P2₁/n
a (Å) 11.15335(7)
b (Å) 17.41068(9)
c (Å) 14.06240(9)
β (°) 108.1547(7)
Volume (ų) 2594.80(3)
Z 8
Density (g/cm³) 1.368

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.45 (d, J = 8.5 Hz, 2H, aromatic H), 6.95 (d, J = 8.5 Hz, 2H, aromatic H), 6.38 (m, 2H, furan H), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.78 (s, 2H, NCH₂), 2.85 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.5 Hz, 3H, CH₂CH₃).
  • ¹³C NMR (125 MHz, DMSO-d₆): δ 158.2 (C–O), 142.1 (furan C2), 129.8 (aromatic C), 114.5 (aromatic C), 110.3 (furan C3/C4), 67.8 (OCH₂), 49.5 (NCH₂), 28.7 (CH₂CH₃), 15.9 (CH₂CH₃).

Infrared (IR) Spectroscopy:
Prominent absorption bands include ν(O–H) at 3420 cm⁻¹ (broad, hydrochloride), ν(C=N) at 1620 cm⁻¹, and ν(C–O–C) at 1245 cm⁻¹. The furan ring shows characteristic C–H out-of-plane bending at 730 cm⁻¹.

Mass Spectrometry (MS):
Electrospray ionization (ESI) reveals a molecular ion peak at m/z 246.1 [M–Cl]⁺, with fragmentation patterns consistent with cleavage at the ethanamine chain (e.g., m/z 177.0 corresponding to [C₁₀H₁₃O₂]⁺).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity (Figure 2). The HOMO is localized on the furan ring and phenoxy oxygen, while the LUMO resides on the ethylphenoxy moiety. Natural bond orbital (NBO) analysis highlights hyperconjugation between the lone pairs of the oxygen atoms and σ* orbitals of adjacent C–H bonds, stabilizing the molecule by 12.3 kcal/mol.

Figure 2. Frontier molecular orbitals of 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine hydrochloride

Comparative Analysis with Phenoxyethylamine Derivatives

Compared to N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)ethanamine, the ethyl substituent in 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine hydrochloride increases hydrophobicity (logP = 3.2 vs. 2.8). Crystallographic data show that bulky para-substituents (e.g., ethyl vs. methoxy) reduce packing efficiency, increasing unit cell volume by 12%. The ethyl group also enhances thermal stability, with a decomposition temperature (Td) of 218°C compared to 195°C for the methoxy analog.

Table 2. Structural and electronic properties of phenoxyethylamine derivatives

Compound logP Td (°C) HOMO-LUMO (eV)
2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine 3.2 218 4.8
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)ethanamine 2.8 195 4.5
2-(2,6-Dimethylphenoxy)ethylamine 2.5 185 4.2

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c1-2-13-5-7-14(8-6-13)18-11-9-16-12-15-4-3-10-17-15;/h3-8,10,16H,2,9,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHQDNADTPFOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride typically involves the following steps:

    Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.

    Nucleophilic Substitution: The 4-ethylphenoxy halide is then reacted with 2-furylmethylamine under nucleophilic substitution conditions to form the desired ethanamine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

2-(4-Methoxyphenoxy)-N,N-dimethylethanamine Hydrochloride

This analogue replaces the ethylphenoxy group with a 4-methoxyphenoxy moiety and features a dimethylamine group.

2-(4-Chlorophenylthio)-N,N-diethylethanamine Hydrochloride

A sulfur-containing analogue with a 4-chlorophenylthio group.

Furan-Containing Analogues

N-(Furan-2-ylmethyl)-2-(methylamino)acetamide Hydrochloride

The acetamide backbone reduces basicity compared to the target compound’s primary amine .

(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine Hydrochloride

This compound combines a tetrahydrofuran group with a benzylamine, contrasting with the target’s aromatic furan. The saturated furan may reduce π-π stacking interactions with receptors .

Pharmacological and Toxicological Insights

  • Receptor Affinity: The ethylphenoxy group may confer partial α-adrenergic activity, as seen in structurally related vasoconstrictors. However, the lack of methoxy or halogen substituents likely diminishes 5-HT2A agonism, a hallmark of NBOMe toxicity .
  • This contrasts with NBOMe compounds, which undergo O-demethylation as a primary metabolic pathway .
  • However, furan derivatives are associated with hepatotoxicity, warranting caution in preclinical studies .

Biological Activity

Chemical Identity
2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride is a synthetic compound categorized under phenoxyamines. Its molecular formula is C15H20ClN1O2C_{15}H_{20}ClN_{1}O_{2} with a molecular weight of approximately 281.78 g/mol. The compound features an ethylphenoxy group, a furan moiety, and an ethanamine backbone, making it of interest in various biological studies and applications.

Synthesis and Preparation
The synthesis typically involves:

  • Formation of the Ethylphenoxy Intermediate: Reaction of 4-ethylphenol with a halogenating agent.
  • Nucleophilic Substitution: The intermediate is reacted with 2-furylmethylamine.
  • Hydrochloride Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

These steps can be optimized for industrial production using continuous flow reactors and high-throughput screening methods.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate their activity, leading to various biochemical and physiological responses, including potential therapeutic effects.

Pharmacological Properties

Research indicates that compounds related to furan derivatives exhibit a range of biological activities, including:

  • Antitumor Activity: Some furan derivatives have shown promising results in inhibiting tumor growth in vitro, particularly against leukemia cell lines .
  • Cytotoxicity: Studies on furan compounds suggest potential cytotoxic effects, which may be relevant for cancer therapy .

Toxicological Profile

The compound has been classified as having skin and eye irritation potential (Category 2A for eye irritation) and may cause respiratory system toxicity upon single exposure . Toxicological studies involving related furan compounds indicate that they can lead to severe lung damage and other adverse effects at elevated doses .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor ActivityInhibitory effects on various tumor cell lines, particularly leukemia
CytotoxicityInduces cell death in certain cancer types
ToxicityCauses skin irritation; potential lung damage at high doses

Case Study 1: Antitumor Evaluation

In a study evaluating the antitumor activity of various furan derivatives, compounds similar to this compound were screened by the National Cancer Institute (NCI). Results indicated significant growth inhibition against multiple human tumor cell lines, suggesting that modifications to the furan structure could enhance anticancer properties .

Case Study 2: Toxicity Assessment

A toxicity study involving a related furan compound demonstrated severe lung damage in rats at doses exceeding 75 mg/kg, highlighting the potential risks associated with high exposure levels. The study found that covalent binding occurred in various tissues, indicating a need for careful handling and further investigation into the safety profile of similar compounds .

Q & A

Basic: What are the optimal synthesis conditions for 2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine hydrochloride?

Methodological Answer:
The synthesis typically involves a multi-step reaction, starting with the formation of the phenoxy-ethanamine backbone followed by N-alkylation with a furan-2-ylmethyl group. Key parameters include:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .
  • Catalysts: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective in deprotonating amine groups during alkylation .
  • Temperature Control: Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm for furan and ethylphenoxy groups) and confirm amine hydrochloride formation (δ 2.8–3.5 ppm for -CH₂-NH₂⁺) .
  • HPLC: Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) verifies purity (>98%) and detects trace impurities .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₀ClNO₂) .

Basic: What strategies improve solubility and stability in aqueous formulations?

Methodological Answer:

  • Salt Form Optimization: The hydrochloride salt enhances water solubility via ion-dipole interactions. For further improvement, co-solvents like PEG-400 or cyclodextrin inclusion complexes are effective .
  • pH Adjustment: Buffered solutions (pH 4–6) prevent amine hydrolysis. Stability studies using accelerated degradation conditions (40°C/75% RH) assess shelf-life .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

Methodological Answer:
SAR studies focus on modifying substituents to enhance bioactivity:

  • Phenoxy Group Modifications: Introducing electron-withdrawing groups (e.g., chloro, nitro) at the 4-position increases receptor binding affinity, as seen in analogs like 2-(4-chlorophenoxy) derivatives .
  • Furan Substituents: Replacing furan with thiophene or pyridine alters metabolic stability. For example, thiophene analogs show prolonged half-lives in hepatic microsome assays .
  • Amine Backbone Alterations: Methylation of the ethanamine nitrogen reduces polarity, improving blood-brain barrier penetration .

Advanced: What experimental approaches identify biological targets for this compound?

Methodological Answer:

  • Receptor Binding Assays: Radioligand competition assays (e.g., using ³H-labeled serotonin or dopamine receptors) quantify affinity (Ki values) .
  • Enzyme Inhibition Studies: Fluorescence-based assays (e.g., MAO-A/MAO-B inhibition) assess activity at 10–100 μM concentrations .
  • Cellular Pathway Analysis: Transcriptomic profiling (RNA-seq) or phosphoproteomics identifies downstream signaling modulation (e.g., MAPK/ERK pathways) .

Advanced: How should researchers resolve contradictions in reported biological activities?

Methodological Answer:

  • Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to rule out cell-type-specific effects .
  • Metabolite Screening: LC-MS/MS identifies active metabolites that may contribute to discrepancies (e.g., oxidative furan ring opening) .
  • Species-Specific Differences: Compare rodent vs. human primary cell responses to assess translational relevance .

Advanced: What methodologies assess compound stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-UV at 254 nm .
  • Plasma Stability Assays: Incubate with rat/human plasma (1 mg/mL) at 37°C. Sampling at 0, 30, 60, 120 min quantifies hydrolysis using LC-MS .
  • Photostability Testing: Expose to UV light (320–400 nm) for 48 hours and analyze degradation products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride

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